molecular formula C15H18OSi B3045144 [([1,1'-Biphenyl]-2-yl)oxy](trimethyl)silane CAS No. 1022-21-5

[([1,1'-Biphenyl]-2-yl)oxy](trimethyl)silane

Cat. No.: B3045144
CAS No.: 1022-21-5
M. Wt: 242.39 g/mol
InChI Key: GNXKFLQLCGNBMC-UHFFFAOYSA-N
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Description

([1,1’-Biphenyl]-2-yl)oxysilane is an organosilicon compound that features a biphenyl group attached to a trimethylsilyl group through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-2-yl)oxysilane typically involves the reaction of [1,1’-biphenyl]-2-ol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high efficiency. The general reaction scheme is as follows:

[1,1’-Biphenyl]-2-ol+Trimethylsilyl chloride[([1,1’-Biphenyl]-2-yl)oxy](trimethyl)silane+Hydrogen chloride\text{[1,1'-Biphenyl]-2-ol} + \text{Trimethylsilyl chloride} \rightarrow \text{[([1,1'-Biphenyl]-2-yl)oxy](trimethyl)silane} + \text{Hydrogen chloride} [1,1’-Biphenyl]-2-ol+Trimethylsilyl chloride→[([1,1’-Biphenyl]-2-yl)oxy](trimethyl)silane+Hydrogen chloride

Industrial Production Methods: Industrial production of ([1,1’-Biphenyl]-2-yl)oxysilane follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: ([1,1’-Biphenyl]-2-yl)oxysilane undergoes various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form corresponding silanols or siloxanes.
  • Reduction : Reduction reactions can convert the compound into different organosilicon derivatives.
  • Substitution : The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
  • Substitution : Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products Formed:
  • Oxidation : Silanols or siloxanes.
  • Reduction : Various organosilicon derivatives.
  • Substitution : Compounds with different functional groups replacing the trimethylsilyl group.

Scientific Research Applications

([1,1’-Biphenyl]-2-yl)oxysilane has several scientific research applications:

  • Chemistry : Used as a reagent in organic synthesis for the protection of hydroxyl groups and as a precursor for other organosilicon compounds.
  • Biology : Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
  • Medicine : Explored for its role in the development of new therapeutic agents and diagnostic tools.
  • Industry : Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ([1,1’-Biphenyl]-2-yl)oxysilane involves its ability to interact with various molecular targets through its biphenyl and trimethylsilyl groups. The biphenyl group can engage in π-π interactions with aromatic systems, while the trimethylsilyl group can participate in hydrophobic interactions and hydrogen bonding. These interactions enable the compound to modify the properties of other molecules and materials, making it a versatile reagent in chemical synthesis and materials science.

Comparison with Similar Compounds

([1,1’-Biphenyl]-2-yl)oxysilane can be compared with other similar compounds, such as:

Uniqueness: The uniqueness of ([1,1’-Biphenyl]-2-yl)oxysilane lies in its specific combination of the biphenyl and trimethylsilyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

trimethyl-(2-phenylphenoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18OSi/c1-17(2,3)16-15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXKFLQLCGNBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CC=CC=C1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40540899
Record name [([1,1'-Biphenyl]-2-yl)oxy](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022-21-5
Record name [([1,1'-Biphenyl]-2-yl)oxy](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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